Robinetinidin chloride

Vue d'ensemble

Description

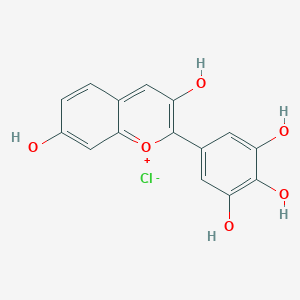

Robinetinidin chloride (CAS: 3020-09-5) is a flavylium-derived anthocyanidin chloride with the molecular formula C₁₅H₁₁ClO₅ and a molecular weight of 314.7 g/mol . Structurally, it is characterized by hydroxyl groups at positions 3, 3', 4', 5', and 7 on the flavylium backbone, making it a pentahydroxyflavylium derivative (3,3',4',5',7-pentahydroxyflavylium chloride) . This compound is widely used as a reference standard in analytical chemistry, particularly in HPLC and mass spectrometry, for identifying plant-derived pigments and studying antioxidant mechanisms . Its reactivity with fatty acids (e.g., esterification with oleoyl chloride) has also been explored in tannin-based biofoam synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Robinetinidin chloride can be synthesized through the chlorination of flavonoid compounds. One common method involves the reaction of a flavone compound with a chlorinating agent under controlled conditions . The reaction typically requires an acidic environment and is conducted at a specific temperature to ensure the proper formation of the chloride derivative.

Industrial Production Methods: In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves the use of large reactors where the flavonoid compounds are chlorinated in bulk. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Robinetinidin chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.

Substitution: In this reaction, one or more atoms in the molecule are replaced by other atoms or groups of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives .

Applications De Recherche Scientifique

Robinetinidin chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, indicators, and antioxidants.

Biology: The compound is studied for its potential antioxidant properties and its role in plant pigmentation.

Mécanisme D'action

The mechanism of action of robinetinidin chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it inhibits the production of inflammatory cytokines, thereby reducing inflammation and associated symptoms . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Flavylium Chloride Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between robinetinidin chloride and analogous flavylium derivatives:

Key Observations:

Quercetagetinidin chloride, with six hydroxyl groups, exhibits enhanced radical-scavenging activity but lower stability due to increased oxidative susceptibility .

Reactivity in Esterification :

- Robinetinidin derivatives (e.g., robinetinidin pentaoleate ester) form stable esters with fatty acids like oleoyl chloride, as evidenced by MALDI-TOF peaks at 1609–1630 Da .

- In contrast, fisetinidin and guibourtinidin show reduced esterification efficiency due to fewer reactive hydroxyl sites .

Analytical Utility :

- Robinetinidin and luteolinidin chlorides are preferred in HPLC standards for their distinct retention times and UV-Vis absorption profiles .

- Apigeninidin chloride’s simpler structure makes it suitable for textile dye analysis , while quercetagetinidin’s complexity limits its use to specialized research .

Spectral and Stability Data

Notes:

Activité Biologique

Robinetinidin chloride is a polyphenolic compound belonging to the flavonoid family, specifically categorized as a proanthocyanidin. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, antibacterial, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Robinetinidin is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately 316.71 g/mol. The presence of hydroxyl groups enhances its ability to act as an antioxidant by scavenging free radicals.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress associated with various diseases. Studies have shown that this compound can effectively scavenge free radicals and reduce oxidative damage in cells.

- Case Study : A study highlighted the antioxidant capacity of this compound in vitro, demonstrating a notable decrease in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The IC50 value for this compound was found to be significantly lower than that of several common antioxidants, indicating its potency.

2. Anti-inflammatory Effects

Research indicates that this compound has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

- Findings : In a controlled experiment, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its role in modulating immune responses and reducing inflammation.

3. Antibacterial Activity

This compound has demonstrated antibacterial activity against various pathogens.

- Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Salmonella typhimurium | 128 µg/mL |

This table summarizes the MIC values indicating the concentration at which this compound inhibits bacterial growth.

4. Antidiabetic Properties

Emerging research suggests that this compound may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells.

- Case Study : A recent study on diabetic rats treated with this compound showed improved glycemic control and reduced blood glucose levels compared to control groups. The mechanism appears to involve the modulation of glucose transporters and insulin signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups in its structure facilitate electron donation, neutralizing free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Antibacterial Mechanism : Disruption of bacterial cell membranes and interference with metabolic processes contribute to its antibacterial effects.

- Antidiabetic Mechanism : Enhancement of glucose transporter expression and activation of AMPK signaling pathways facilitate improved glucose metabolism.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing Robinetinidin chloride, and how can researchers ensure reproducibility?

this compound (CAS 3020-09-5) is typically synthesized via acid-catalyzed condensation of flavan-3-ol precursors. A common protocol involves using HCl in methanol/water mixtures under controlled temperature (50–70°C) . To ensure reproducibility, document reaction parameters (pH, solvent ratios, and time) and validate purity using HPLC with diode-array detection (DAD) . Cross-reference synthesis protocols with structural analogs like Fisetinidin chloride (CAS 2948-76-7) to identify critical variables .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

- UV-Vis spectroscopy : Confirm λmax at 465–475 nm (characteristic of 3-deoxyanthocyanidins) .

- Mass spectrometry (MS) : Detect the molecular ion [M]<sup>+</sup> at m/z 307.04 (C15H11O7<sup>+</sup>) .

- NMR : Assign peaks for the A-ring (δ 6.3–6.7 ppm) and B-ring (δ 7.2–7.8 ppm) protons . Purity ≥95% is achievable via preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases .

Q. What experimental conditions affect the stability of this compound in aqueous solutions?

Stability is pH-dependent:

- Acidic conditions (pH <3) : Stable for >24 hours due to flavylium cation dominance .

- Neutral/basic conditions (pH 7–9) : Rapid degradation into quinonoidal bases and chalcones. Use buffered solutions (e.g., citrate-phosphate) and argon purging to minimize oxidation . Document degradation kinetics via time-resolved UV-Vis spectroscopy .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant extracts)?

- HPLC-DAD/MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid/acetonitrile) .

- Standard curve validation : Ensure linearity (R<sup>2</sup> >0.99) across 0.1–100 µM .

- Internal standards : Spiking with analogs like Apigeninidin chloride (CAS 1151-98-0) improves accuracy .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in oxidative stress pathways?

Design experiments to:

- Measure ROS scavenging : Use DPPH/ABTS assays and compare IC50 values with Trolox .

- Assess intracellular effects : Employ fluorescence probes (e.g., DCFH-DA) in cell models under H2O2-induced stress .

- Validate gene expression : Quantify Nrf2/ARE pathway activation via qPCR . Contradictions in antioxidant efficacy may arise from assay interference (e.g., auto-oxidation at high concentrations) .

Q. What methodologies resolve contradictions in reported protein-binding affinities of this compound?

Discrepancies may stem from:

- Binding conditions : Varying pH alters flavylium charge states. Use isothermal titration calorimetry (ITC) at pH 2.5–3.0 .

- Protein selection : Compare results across structurally diverse targets (e.g., BSA vs. lysozyme) .

- Data normalization : Correct for inner-filter effects in fluorescence quenching assays .

Q. How can researchers design studies to investigate this compound’s interactions with lipid bilayers?

- Membrane models : Use liposomes (DPPC/DOPC) and monitor phase transitions via differential scanning calorimetry (DSC) .

- Localization analysis : Employ fluorescence anisotropy with Laurdan probe .

- Molecular dynamics (MD) simulations : Predict partitioning behavior using force fields (e.g., CHARMM36) .

Q. What strategies address challenges in modifying this compound’s structure to enhance bioavailability?

- Glycosylation : Introduce glucose moieties at C-3 to improve solubility .

- Nanoencapsulation : Test liposomal or PLGA nanoparticles for controlled release .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Q. How can synergistic effects between this compound and other phytochemicals be systematically evaluated?

- Fractional inhibitory concentration (FIC) index : Apply checkerboard assays in antimicrobial studies .

- Transcriptomic profiling : Use RNA-seq to identify co-regulated pathways in cancer cell lines .

- Pharmacokinetic modeling : Simulate interactions using Compartmental PK/PD models .

Q. What advanced techniques map this compound’s degradation pathways in environmental systems?

Propriétés

IUPAC Name |

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSVCKWRJIXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583684 | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-09-5 | |

| Record name | Robinetinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetinidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBINETINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.